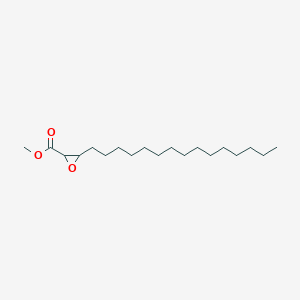

Methyl 3-pentadecyloxirane-2-carboxylate

Description

Methyl 3-pentadecyloxirane-2-carboxylate is a substituted oxirane (epoxide) derivative with a long aliphatic chain and a methyl ester functional group. Its structure comprises a three-membered epoxide ring fused with a carboxylate ester group at position 2 and a pentadecyl (C15) alkyl chain at position 2. The pentadecyl chain confers significant hydrophobicity, while the polar epoxide and ester groups enhance reactivity and solubility in organic solvents .

Properties

CAS No. |

32217-14-4 |

|---|---|

Molecular Formula |

C19H36O3 |

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 3-pentadecyloxirane-2-carboxylate |

InChI |

InChI=1S/C19H36O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(22-17)19(20)21-2/h17-18H,3-16H2,1-2H3 |

InChI Key |

UBHKJUAKWRFPHH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1C(O1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table compares Methyl 3-pentadecyloxirane-2-carboxylate with structurally related oxirane derivatives:

Key Observations:

Chain Length and Hydrophobicity: The pentadecyl chain in this compound significantly increases its hydrophobic character compared to shorter-chain analogs like Methyl decanoate (C10).

Reactivity : Unlike halogenated derivatives (e.g., Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate), the absence of electronegative substituents in this compound reduces its electrophilic reactivity, making it less prone to nucleophilic attack .

Functional Group Diversity: Compared to Methyl 3-aminocyclopentanecarboxylate, the lack of an amine group limits its utility in peptide synthesis but may improve stability under acidic conditions .

Physicochemical Properties

- Solubility: The long alkyl chain renders this compound poorly soluble in water but highly soluble in nonpolar solvents like hexane or chloroform.

- Melting Point : The C15 chain likely increases the melting point compared to Methyl 2-chloro-3-cyclopentyl-3-methyloxirane-2-carboxylate, which has a smaller, rigid cyclopentyl group .

- CMC (Critical Micelle Concentration) : While direct data is unavailable, its CMC is expected to be lower than that of quaternary ammonium surfactants (e.g., BAC-C12, CMC ~3–8 mM ), due to greater hydrophobicity.

Methodological Considerations in Compound Comparison

Structural similarity assessments often rely on metrics like Tanimoto coefficients or pharmacophore modeling . For this compound, these methods would highlight its divergence from smaller, polar epoxides and alignment with long-chain esters in terms of hydrophobicity and spatial packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.